molecular formula C12H11NO2 B2972478 (2S)-2-Isoquinolin-1-ylpropanoic acid CAS No. 2248175-06-4

(2S)-2-Isoquinolin-1-ylpropanoic acid

Cat. No.: B2972478
CAS No.: 2248175-06-4
M. Wt: 201.225
InChI Key: LFYDMFHYHYTTEH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Isoquinolin-1-ylpropanoic acid: is an organic compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of an isoquinoline ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Isoquinolin-1-ylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline, which is commercially available or can be synthesized through various methods.

    Alkylation: Isoquinoline is subjected to alkylation using a suitable alkylating agent, such as a halogenated propanoic acid derivative, under basic conditions.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-Isoquinolin-1-ylpropanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines.

    Substitution: It can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper (Cu) salts.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (2S)-2-Isoquinolin-1-ylpropanoic acid can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Enzyme Inhibition: This compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.

Medicine:

    Drug Development: Due to its structural features, this compound can serve as a scaffold for the development

Properties

IUPAC Name

(2S)-2-isoquinolin-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)11-10-5-3-2-4-9(10)6-7-13-11/h2-8H,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYDMFHYHYTTEH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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